3,3-Diethyl-2-methylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

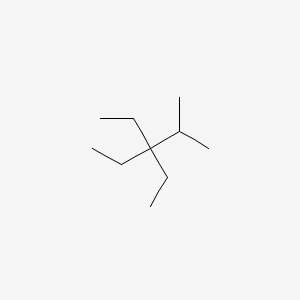

2D Structure

3D Structure

Properties

CAS No. |

52897-16-2 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3,3-diethyl-2-methylpentane |

InChI |

InChI=1S/C10H22/c1-6-10(7-2,8-3)9(4)5/h9H,6-8H2,1-5H3 |

InChI Key |

DSSAZLXYIQIXGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,3-Diethyl-2-methylpentane

This technical guide provides a detailed overview of the chemical and physical properties, safety information, and analytical methodologies for 3,3-diethyl-2-methylpentane. The content is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize such branched alkanes in their work.

Compound Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 52897-16-2[1]

-

Synonyms: 2-Methyl-3,3-diethylpentane[1]

-

Molecular Formula: C₁₀H₂₂[1]

-

Molecular Weight: 142.28 g/mol [1]

-

InChI Key: DSSAZLXYIQIXGW-UHFFFAOYSA-N[1]

-

Canonical SMILES: CCC(CC)(CC)C(C)C[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Unit | Source |

| Physical State | Liquid | - | Assumed at STP |

| Boiling Point | 174 | °C | [2] |

| Critical Temperature | 348 | °C | [2] |

| Critical Pressure | 19.7 | atm | [2] |

| Critical Volume | 620.43 | ml/mol | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 47.30 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 10.72 | kJ/mol | [3] |

| Enthalpy of Formation (gas, ΔfH°gas) | -263.76 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 33.72 | kJ/mol | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.859 | - | [3] |

| Water Solubility (log10WS) | -3.52 | mol/l | [3] |

| McGowan's Characteristic Volume (McVol) | 151.760 | ml/mol | [3] |

| Kovats Retention Index (Standard non-polar) | 984 | - | [1] |

Synthesis and Reactivity

General Synthetic Approaches

Chemical Reactivity and Stability

As a saturated branched alkane, this compound is chemically inert under most conditions. It lacks functional groups, making it resistant to attack by acids, bases, and mild oxidizing or reducing agents. Its primary reactivity involves combustion at high temperatures and free-radical halogenation under UV light. It is a stable compound that can be stored for extended periods under normal laboratory conditions without degradation.

Applications and Biological Activity

Potential Applications

Specific applications of this compound in research and drug development have not been documented. However, due to its nonpolar and inert nature, it can be considered for use as a nonpolar solvent for oils, fats, waxes, and other hydrocarbons. In a drug development context, it could potentially be employed for the extraction and purification of highly lipophilic drug candidates.

Biological Activity

There is no specific information available in scientific literature regarding the biological activity or toxicological profile of this compound. Generally, short to medium-chain alkanes can act as central nervous system depressants at high concentrations. Some branched alkanes are known to play roles in insect chemical communication as components of pheromones[4]. However, it is crucial to note that biological activity is highly structure-dependent, and no such role has been identified for this specific compound. A comprehensive toxicological evaluation would be required to ascertain its safety profile for any application.

Analytical Protocols

The identification and purity assessment of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for the separation and identification of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of the compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) is prepared.

-

Instrumentation: A gas chromatograph equipped with a nonpolar capillary column (e.g., DB-1 or similar) is coupled to a mass spectrometer.

-

Analysis: The sample is injected, and the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer fragments the eluting compound, producing a characteristic mass spectrum that can be used for identification. The molecular ion peak would be expected at m/z 142, with a fragmentation pattern typical of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed structural information.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR: The spectrum would show complex multiplets in the aliphatic region (typically 0.8-1.5 ppm) corresponding to the different methyl and methylene (B1212753) protons.

-

¹³C NMR: A proton-decoupled spectrum would show distinct signals for each chemically non-equivalent carbon atom, allowing for confirmation of the carbon skeleton.

Visualizations

Experimental Workflow for Compound Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and validation of this compound.

Caption: Workflow for Spectroscopic Identification.

References

Spectroscopic Analysis of 3,3-Diethyl-2-methylpentane: A Technical Guide

Predicted Spectroscopic Data for 3,3-Diethyl-2-methylpentane

The structure of this compound dictates a specific set of expected signals in its various spectra. Analysis of its molecular symmetry and the electronic environment of its atoms allows for the following predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the lack of symmetry in this compound, all proton-containing groups are chemically non-equivalent. Therefore, a total of seven distinct signals are expected in the proton NMR spectrum. The signals for protons on alkyl groups typically appear in the upfield region of the spectrum (generally between 0.5 and 2.0 ppm).

-

¹³C NMR: Similarly, the carbon skeleton of this compound lacks symmetry, leading to the expectation of ten unique signals in the ¹³C NMR spectrum, one for each carbon atom in the molecule.

Mass Spectrometry (MS)

The fragmentation of this compound in a mass spectrometer is predicted to occur preferentially at the most substituted carbon atom (the quaternary carbon at position 3). Cleavage of the carbon-carbon bonds adjacent to this branching point will lead to the formation of stable carbocations.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Ion | Comments |

| 142 | [C₁₀H₂₂]⁺• | Molecular Ion (M⁺•). Expected to be of low abundance. |

| 113 | [C₈H₁₇]⁺ | Loss of an ethyl radical (•C₂H₅). |

| 99 | [C₇H₁₅]⁺ | Loss of a propyl radical (•C₃H₇). |

| 71 | [C₅H₁₁]⁺ | Likely a significant peak resulting from further fragmentation. |

| 57 | [C₄H₉]⁺ | A common and often abundant fragment for branched alkanes. |

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of this compound is expected to be relatively simple and dominated by C-H bond vibrations.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching vibrations of CH₃ and CH₂ groups. |

| ~1465 | Medium | CH₂ scissoring (bending) and asymmetrical CH₃ bending vibrations. |

| ~1380 | Medium | Symmetrical CH₃ bending ("umbrella mode") vibration. |

Experimental Spectroscopic Data of Structurally Related Alkanes

To provide a practical reference, the following tables summarize the experimental spectroscopic data for 3,3-diethylpentane (B93089) and 3,3-dimethylpentane (B146829).

3,3-Diethylpentane

Table 3: ¹H NMR Spectroscopic Data of 3,3-Diethylpentane [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.21 | Quartet | 8H | -CH₂- |

| ~1.18 | Triplet | 12H | -CH₃ |

Table 4: ¹³C NMR Spectroscopic Data of 3,3-Diethylpentane [1]

| Chemical Shift (δ) ppm | Carbon Type |

| ~33.8 | Quaternary C |

| ~25.0 | -CH₂- |

| ~8.5 | -CH₃ |

Table 5: Mass Spectrometry Data of 3,3-Diethylpentane [1]

| m/z | Relative Intensity | Proposed Fragment |

| 128 | Low | [C₉H₂₀]⁺ (Molecular Ion) |

| 99 | High | [C₇H₁₅]⁺ (Loss of -C₂H₅) |

| 57 | High (Base Peak) | [C₄H₉]⁺ |

Table 6: Infrared (IR) Spectroscopy Data of 3,3-Diethylpentane [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretching (CH₃ and CH₂) |

| ~1465 | Medium | CH₂ scissoring (bending) |

| ~1380 | Medium | CH₃ symmetric bending (umbrella mode) |

3,3-Dimethylpentane

Table 7: ¹H NMR Spectroscopic Data of 3,3-Dimethylpentane [2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.203 | Quartet | 4H | -CH₂- |

| 0.797 | Triplet | 6H | -CH₃ (on ethyl) |

| 0.792 | Singlet | 6H | gem-dimethyl |

Table 8: ¹³C NMR Spectroscopic Data of 3,3-Dimethylpentane [4][5]

| Chemical Shift (δ) ppm | Carbon Type |

| ~33.8 | -CH₂- |

| ~32.8 | Quaternary C |

| ~26.2 | gem-dimethyl |

| ~8.4 | -CH₃ (on ethyl) |

Table 9: Mass Spectrometry Data of 3,3-Dimethylpentane [6][7]

| m/z | Relative Intensity | Proposed Fragment |

| 100 | Low | [C₇H₁₆]⁺ (Molecular Ion) |

| 71 | High | [C₅H₁₁]⁺ (Loss of -C₂H₅) |

| 43 | Base Peak | [C₃H₇]⁺ |

Table 10: Infrared (IR) Spectroscopy Data of 3,3-Dimethylpentane [8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2880 | Strong | C-H stretching (CH₃ and CH₂) |

| 1480-1365 | Strong | C-H deformation (CH₃ and CH₂) |

| 1175-1140 & 840-790 | Strong | C-C skeletal vibrations associated with a C-(CH₃)₂ group |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][9]

-

Sample Preparation: Dissolve approximately 5-10 mg of the liquid alkane in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) over a suitable spectral width (e.g., -1 to 10 ppm) with an appropriate number of scans (typically 8-16).

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled spectrum. A wider spectral width is necessary (e.g., 0 to 150 ppm), and a significantly larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the peaks to determine the relative proton ratios.

Mass Spectrometry (MS)[1][9]

-

Sample Introduction: Introduce a small amount of the neat liquid alkane or a dilute solution in a volatile solvent into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification.

-

Ionization: In the ion source, bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

-

Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy[1][10]

-

Sample Preparation: Place a drop of the neat liquid alkane onto the surface of a salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) crystal. For salt plates, place a second plate on top to create a thin liquid film.

-

Background Spectrum: Record a background spectrum of the empty salt plates or ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding molecular vibrations.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a known liquid organic compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,3-Dimethylpentane(562-49-2) 1H NMR [m.chemicalbook.com]

- 3. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3,3-Dimethylpentane(562-49-2) 13C NMR spectrum [chemicalbook.com]

- 5. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Pentane, 3,3-dimethyl- [webbook.nist.gov]

- 8. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Thermodynamic Properties of Branched C10H22 Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of branched C10H22 alkanes, commonly known as decane (B31447) isomers. The document summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates relevant logical relationships through diagrams. This information is critical for a fundamental understanding of the stability and energetics of these compounds, which is essential in various research and development applications, including fuel formulation and as reference compounds in analytical chemistry.

Data Presentation: Thermodynamic Properties of Branched C10H22 Alkanes

The following tables summarize the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for a selection of branched C10H22 isomers at 298.15 K and 1 bar. These values are crucial for predicting the feasibility and energy changes of chemical reactions involving these compounds.

Table 1: Thermodynamic Properties of Selected Methylnonane Isomers

| Isomer | ΔfH° (gas, kJ/mol) | S° (gas, J/mol·K) | Cp (gas, J/mol·K) |

| 2-Methylnonane | -253.9 ± 1.8 | 499.3 ± 2.5 | 215.1 ± 2.2 |

| 3-Methylnonane | -251.7 ± 1.8 | 496.2 ± 2.5 | 214.9 ± 2.2 |

| 4-Methylnonane | -250.9 ± 1.8 | 495.9 ± 2.5 | 214.8 ± 2.2 |

| 5-Methylnonane | -251.3 ± 1.8 | 496.0 ± 2.5 | 214.8 ± 2.2 |

Table 2: Thermodynamic Properties of Selected Dimethyloctane Isomers

| Isomer | ΔfH° (gas, kJ/mol) | S° (gas, J/mol·K) | Cp (gas, J/mol·K) |

| 2,2-Dimethyloctane | -266.1 ± 2.1 | 473.1 ± 2.4 | 211.5 ± 2.1 |

| 2,3-Dimethyloctane | -257.2 ± 2.0 | 483.5 ± 2.4 | 212.8 ± 2.1 |

| 2,4-Dimethyloctane | -258.4 ± 2.0 | 482.9 ± 2.4 | 212.6 ± 2.1 |

| 2,5-Dimethyloctane | -259.1 ± 2.0 | 483.2 ± 2.4 | 212.7 ± 2.1 |

| 2,6-Dimethyloctane | -259.8 ± 2.0 | 483.6 ± 2.4 | 212.8 ± 2.1 |

| 2,7-Dimethyloctane | -260.5 ± 2.0 | 484.1 ± 2.4 | 213.0 ± 2.1 |

| 3,3-Dimethyloctane | -261.2 ± 2.0 | 479.0 ± 2.4 | 212.0 ± 2.1 |

| 3,4-Dimethyloctane | -256.4 ± 2.0 | 480.1 ± 2.4 | 212.3 ± 2.1 |

| 3,5-Dimethyloctane | -257.0 ± 2.0 | 480.5 ± 2.4 | 212.4 ± 2.1 |

| 3,6-Dimethyloctane | -257.8 ± 2.0 | 480.9 ± 2.4 | 212.5 ± 2.1 |

| 4,4-Dimethyloctane | -259.7 ± 2.0 | 478.4 ± 2.4 | 211.8 ± 2.1 |

| 4,5-Dimethyloctane | -256.0 ± 2.0 | 479.8 ± 2.4 | 212.2 ± 2.1 |

Table 3: Thermodynamic Properties of Selected Trimethylheptane, Tetramethylhexane, and Pentamethylpentane Isomers

| Isomer | ΔfH° (gas, kJ/mol) | S° (gas, J/mol·K) | Cp (gas, J/mol·K) |

| 2,2,3-Trimethylheptane | -266.3 ± 2.2 | 464.5 ± 2.3 | 209.8 ± 2.1 |

| 2,2,4-Trimethylheptane | -269.0 ± 2.2 | 463.8 ± 2.3 | 209.6 ± 2.1 |

| 2,2,5-Trimethylheptane | -270.1 ± 2.2 | 464.2 ± 2.3 | 209.7 ± 2.1 |

| 2,2,6-Trimethylheptane | -271.0 ± 2.2 | 464.7 ± 2.3 | 209.8 ± 2.1 |

| 2,3,3-Trimethylheptane | -262.1 ± 2.1 | 470.2 ± 2.4 | 210.8 ± 2.1 |

| 2,3,4-Trimethylheptane | -260.5 ± 2.1 | 469.5 ± 2.4 | 210.6 ± 2.1 |

| 2,3,5-Trimethylheptane | -261.4 ± 2.1 | 469.9 ± 2.4 | 210.7 ± 2.1 |

| 2,3,6-Trimethylheptane | -262.3 ± 2.1 | 470.4 ± 2.4 | 210.8 ± 2.1 |

| 2,4,4-Trimethylheptane | -267.5 ± 2.2 | 463.1 ± 2.3 | 209.4 ± 2.1 |

| 2,4,5-Trimethylheptane | -261.0 ± 2.1 | 469.7 ± 2.4 | 210.7 ± 2.1 |

| 2,4,6-Trimethylheptane | -262.8 ± 2.1 | 470.6 ± 2.4 | 210.9 ± 2.1 |

| 2,5,5-Trimethylheptane | -268.3 ± 2.2 | 463.5 ± 2.3 | 209.5 ± 2.1 |

| 3,3,4-Trimethylheptane | -260.8 ± 2.1 | 468.9 ± 2.3 | 210.4 ± 2.1 |

| 3,3,5-Trimethylheptane | -261.8 ± 2.1 | 469.3 ± 2.3 | 210.5 ± 2.1 |

| 3,4,4-Trimethylheptane | -260.0 ± 2.1 | 468.6 ± 2.3 | 210.3 ± 2.1 |

| 3,4,5-Trimethylheptane | -259.2 ± 2.1 | 468.2 ± 2.3 | 210.2 ± 2.1 |

| 2,2,3,3-Tetramethylhexane | -270.8 ± 2.3 | 448.1 ± 2.2 | 206.5 ± 2.1 |

| 2,2,3,4-Tetramethylhexane | -267.1 ± 2.2 | 455.9 ± 2.3 | 208.1 ± 2.1 |

| 2,2,3,5-Tetramethylhexane | -268.2 ± 2.2 | 456.3 ± 2.3 | 208.2 ± 2.1 |

| 2,2,4,4-Tetramethylhexane | -275.2 ± 2.3 | 447.2 ± 2.2 | 206.2 ± 2.1 |

| 2,2,4,5-Tetramethylhexane | -268.9 ± 2.2 | 456.7 ± 2.3 | 208.3 ± 2.1 |

| 2,2,5,5-Tetramethylhexane | -277.3 ± 2.3 | 447.8 ± 2.2 | 206.4 ± 2.1 |

| 2,3,3,4-Tetramethylhexane | -264.0 ± 2.2 | 461.7 ± 2.3 | 209.1 ± 2.1 |

| 2,3,3,5-Tetramethylhexane | -265.1 ± 2.2 | 462.1 ± 2.3 | 209.2 ± 2.1 |

| 2,3,4,4-Tetramethylhexane | -263.2 ± 2.2 | 461.4 ± 2.3 | 209.0 ± 2.1 |

| 2,3,4,5-Tetramethylhexane | -262.4 ± 2.2 | 461.8 ± 2.3 | 209.1 ± 2.1 |

| 3,3,4,4-Tetramethylhexane | -262.2 ± 2.2 | 460.8 ± 2.3 | 208.8 ± 2.1 |

| 2,2,3,3,4-Pentamethylpentane | -271.5 ± 2.4 | 439.9 ± 2.2 | 204.4 ± 2.0 |

| 2,2,3,4,4-Pentamethylpentane | -270.6 ± 2.4 | 439.6 ± 2.2 | 204.3 ± 2.0 |

Data is compiled from the NIST WebBook and other sources. The uncertainties represent one standard deviation.

Experimental and Computational Protocols

The determination of the thermodynamic properties of branched alkanes relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of hydrocarbons is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample of the liquid alkane (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fine wire (e.g., iron or platinum) is connected to electrodes and positioned to be in contact with the sample to initiate combustion.

-

Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm. This ensures complete combustion of the hydrocarbon.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision (to 0.001 °C).

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to slowly cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the alkane sample is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of CO2 and H2O.

2. Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

The standard entropy and heat capacity are determined by measuring the heat capacity of the substance over a range of temperatures, starting from near absolute zero.

-

Calorimeter: A specialized adiabatic calorimeter is used, which is designed to minimize heat exchange with the surroundings.

-

Sample Preparation: A known mass of the purified alkane is placed in a sample container within the calorimeter.

-

Cooling: The sample is cooled to a very low temperature, typically using liquid helium or nitrogen.

-

Heating and Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured precisely. This process is repeated in small temperature increments.

-

Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The data is then used to generate a smooth curve of heat capacity versus temperature. The standard entropy at 298.15 K is obtained by integrating the C_p/T versus T curve from 0 K to 298.15 K. The standard molar heat capacity is the value of C_p at 298.15 K.

Computational Protocols

High-level quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules, especially for isomers that may be difficult to isolate and measure experimentally.

1. G3MP2B3 Composite Method

The G3MP2B3 method is a composite computational chemistry approach that aims for high accuracy in calculating thermochemical data.[1] It involves a series of calculations at different levels of theory and with different basis sets, with the results combined to approximate a much higher-level calculation. The key steps are:

-

Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(d) level of theory.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)/6-31G(d), MP2/G3MP2large) using the optimized geometry.

-

Empirical Correction: An empirical higher-level correction (HLC) is added to the final energy to account for remaining basis set and correlation energy deficiencies.

2. CBS-QB3 Composite Method

The Complete Basis Set (CBS) methods, such as CBS-QB3, are another family of high-accuracy composite approaches.[2][3] The goal is to extrapolate the results of calculations with finite basis sets to the complete basis set limit. The CBS-QB3 protocol includes:

-

Geometry Optimization and Frequencies: The geometry is optimized and vibrational frequencies are calculated at the B3LYP/6-311G(2d,d,p) level.

-

High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed at different levels of theory, including CCSD(T) and MP4SDQ, with smaller basis sets.

-

MP2 Extrapolation: An MP2 calculation with a very large basis set is used to extrapolate to the complete basis set limit.

-

Empirical Corrections: Similar to the G3 methods, empirical corrections are included to achieve high accuracy.

Visualization of Logical Relationships

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the thermodynamic properties of branched C10H22 alkanes.

References

A Technical Guide to Stereoisomerism in Highly Branched Decane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of stereoisomerism as it pertains to highly branched isomers of decane (B31447). While alkanes are often perceived as conformationally flexible and achiral, the introduction of significant, asymmetric branching can lead to the formation of stable stereoisomers. Understanding the three-dimensional structure of these molecules is critical in fields such as materials science and drug development, where molecular shape plays a crucial role in physical properties and biological activity. This document outlines the structural requirements for chirality in alkanes, presents methods for their analysis, and provides detailed experimental protocols.

Introduction to Stereoisomerism in Alkanes

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A key concept in stereoisomerism is chirality. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups.

While simple alkanes are achiral, highly branched alkanes can possess stereocenters. For an alkane to be chiral, a carbon atom must be bonded to four distinct alkyl groups. The complexity and size of these alkyl groups must be different for the carbon to be a true stereocenter. For example, in a decane isomer, a carbon atom bonded to a methyl, an ethyl, a propyl, and a butyl group would be a chiral center. The two enantiomers of such a molecule can have different optical activities and may interact differently with other chiral molecules.

Identifying Chiral Centers in Highly Branched Decane Isomers

The identification of potential stereocenters is the first step in analyzing the stereoisomerism of a highly branched decane. A systematic approach is required to examine each carbon atom within the molecule's structure.

Logical Workflow for Chirality Assessment

The following diagram illustrates a logical workflow for determining if a carbon atom in a branched alkane is a stereocenter.

Quantitative Data for a Chiral Decane Isomer

To illustrate the properties of a chiral alkane, consider the example of (R)- and (S)-3-methyl-4-propylheptane, a chiral decane isomer. The following table summarizes hypothetical but realistic quantitative data for this pair of enantiomers.

| Property | (R)-3-methyl-4-propylheptane | (S)-3-methyl-4-propylheptane | Units |

| Molar Mass | 142.28 | 142.28 | g/mol |

| Boiling Point | 165-167 | 165-167 | °C |

| Density | 0.745 | 0.745 | g/cm³ |

| Specific Rotation | +8.5 | -8.5 | degrees·mL·g⁻¹·dm⁻¹ |

| Enantiomeric Excess | >99 (after chiral separation) | >99 (after chiral separation) | % |

| Calculated ΔH°f | -225.8 | -225.8 | kJ/mol |

Note: The specific rotation and enthalpy of formation (ΔH°f) values are illustrative for a hypothetical purified enantiomer.

Experimental Protocols

The analysis of chiral alkanes requires specialized experimental techniques to separate and characterize the enantiomers.

Chiral Gas Chromatography for Enantiomeric Separation

Objective: To separate and quantify the enantiomers of a volatile chiral alkane.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Chiraldex G-TA).

-

High-purity helium or hydrogen as the carrier gas.

-

Sample of the branched decane isomer dissolved in a volatile solvent (e.g., hexane).

-

Microsyringe for sample injection.

Procedure:

-

Instrument Setup: Install the chiral column in the GC oven. Set the injector and detector temperatures (e.g., 250 °C).

-

Oven Program: Set the oven temperature program to achieve optimal separation. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 2-5 °C/min.

-

Sample Preparation: Prepare a dilute solution of the decane isomer in hexane (B92381) (e.g., 1 mg/mL).

-

Injection: Inject a small volume of the sample (e.g., 1 µL) into the GC injector.

-

Data Acquisition: Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

-

Quantification: Integrate the area of each peak. The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.

Polarimetry for Measuring Optical Activity

Objective: To measure the specific rotation of a purified enantiomer of a chiral decane.

Materials:

-

Polarimeter.

-

Polarimeter cell (typically 1 dm in length).

-

Volumetric flask.

-

Analytical balance.

-

Purified sample of a single enantiomer of the decane isomer.

-

Spectroscopy-grade solvent (e.g., chloroform (B151607) or ethanol).

Procedure:

-

Sample Preparation: Accurately weigh a known mass of the purified enantiomer and dissolve it in a known volume of the solvent in a volumetric flask to prepare a solution of known concentration.

-

Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles. Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c · l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in dm.

Experimental and Analytical Workflow

The overall process for the stereochemical analysis of a highly branched decane isomer involves synthesis, purification, separation, and characterization.

Conclusion

The study of stereoisomerism in highly branched decane isomers, while challenging, is a fascinating area of stereochemistry. The principles of chirality and the application of modern analytical techniques such as chiral gas chromatography and polarimetry are essential for the separation and characterization of these molecules. The detailed workflows and protocols provided in this guide offer a framework for researchers to investigate the three-dimensional nature of complex alkanes, which can have significant implications for the development of new materials and pharmaceuticals.

A Technical Guide to the Computational Modeling of 3,3-Diethyl-2-methylpentane

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Introduction

3,3-Diethyl-2-methylpentane (CAS: 52897-16-2) is a branched, chiral alkane with the molecular formula C10H22.[1][2][3] As a structurally complex, non-polar molecule, understanding its three-dimensional structure and dynamic behavior is crucial in fields where molecular shape and intermolecular forces are paramount. Applications range from its use as a reference compound in detailed hydrocarbon analysis to its role as a structural fragment in medicinal chemistry, where lipophilicity and steric profile can significantly influence drug-receptor interactions.

Computational modeling provides a powerful in-silico framework for investigating the conformational landscape and physicochemical properties of such molecules.[4] This guide offers an in-depth overview of the theoretical principles and practical methodologies for the computational analysis of this compound. It covers the foundational aspects of conformational searching, quantum chemical calculations, and the experimental protocols necessary for model validation.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below. This data serves as a benchmark for the validation of computational models.

Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Formula | C10H22 | - | [2][3][5] |

| Molecular Weight | 142.28 | g/mol | [1][2][6] |

| Normal Boiling Point | 174 | °C | [6] |

| Critical Temperature | 348 | °C | [6] |

| Critical Pressure | 19.7 | atm | [6] |

| Enthalpy of Vaporization (ΔvapH°) | 47.30 | kJ/mol | [1][3] |

| Octanol/Water Partition Coeff. (logP) | 3.859 | - | [1] |

| Water Solubility (log10WS) | -3.52 | mol/L | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 33.72 | kJ/mol | [1] |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -263.76 | kJ/mol | [1] |

Note: Some properties are calculated based on established computational methods like the Joback or Crippen method.[1]

Spectroscopic Data

| Spectroscopy Type | Feature | Value/Assignment | Source |

| ¹H NMR | Chemical Shift | ~1.21 ppm (quartet, 8H, -CH₂-), ~1.18 ppm (triplet, 12H, -CH₃) | [7] |

| ¹³C NMR | Chemical Shift | ~33.8 ppm (Quaternary C), ~25.0 ppm (-CH₂-), ~8.5 ppm (-CH₃) | [7] |

| IR Spectroscopy | Wavenumber | ~2960 cm⁻¹ (C-H stretch), ~1465 cm⁻¹ (CH₂ bend), ~1380 cm⁻¹ (CH₃ bend) | [7] |

| Mass Spectrometry | Key Fragments (m/z) | 99 ([M-C₂H₅]⁺), 57 (Base Peak, [C₄H₉]⁺), 43 ([C₃H₇]⁺), 29 ([C₂H₅]⁺) | [7] |

| Gas Chromatography | Kovats Retention Index | 984 (Standard non-polar phase) | [1][2] |

Core Principles of Computational Modeling

The computational modeling of a flexible molecule like this compound is a multi-step process aimed at identifying its most stable three-dimensional arrangements (conformers) and calculating their properties.

Conformational Analysis

Due to the free rotation around its carbon-carbon single bonds, this compound can adopt numerous conformations.[4][8] The study of the energetics of these conformers is known as conformational analysis.[8][9] The stability of a given conformer is primarily governed by two factors:

-

Torsional Strain: Repulsion between electron clouds in bonds on adjacent atoms. This strain is maximized in eclipsed conformations and minimized in staggered conformations.[8][10]

-

Steric Strain: Repulsive interaction that occurs when bulky, non-bonded groups are forced into close proximity.[8][11] In branched alkanes, this is a dominant factor in determining the lowest-energy conformers.

Modeling Approaches

Two primary computational methods are employed, often in a tiered approach:

-

Molecular Mechanics (MM): This method uses classical physics-based "force fields" (e.g., MMFF94, AMBER) to rapidly calculate the potential energy of a molecule.[12] It is ideal for performing an initial conformational search to identify a wide range of possible low-energy structures due to its computational efficiency.

-

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule by approximately solving the Schrödinger equation.[4][13] QM is used to perform geometry optimization and calculate the final, more precise energies of the conformers identified during the molecular mechanics search.

The typical workflow involves using MM to explore the vast conformational space and then refining the most promising candidates with more accurate, but computationally expensive, QM calculations.

References

- 1. Pentane, 3,3-diethyl-2-methyl- (CAS 52897-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C10H22 | CID 521430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentane, 3,3-diethyl-2-methyl- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [stenutz.eu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. orgosolver.com [orgosolver.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 13. pubs.acs.org [pubs.acs.org]

Synthesis of sterically hindered branched alkanes

An In-depth Technical Guide to the Synthesis of Sterically Hindered Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of sterically hindered branched alkanes, particularly those containing all-carbon quaternary stereocenters, represents a significant challenge in modern organic synthesis.[1] These structural motifs are prevalent in a vast array of natural products and are crucial components in medicinal chemistry and drug development, where they can impart unique conformational constraints, enhance metabolic stability, and improve biological activity. This technical guide provides an in-depth overview of four powerful catalytic strategies for the synthesis of these complex architectures: Palladium-Catalyzed Intramolecular Heck Reaction, Cobalt-Catalyzed Reductive Hydroalkylation, Photoredox-Catalyzed Radical Addition, and Rhodium-Catalyzed C-H Carbene Insertion. Each section includes a detailed description of the methodology, a summary of quantitative data, a representative experimental protocol, and a visualization of the core mechanism or workflow.

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a robust and widely used method for constructing cyclic systems, including those with congested quaternary carbon centers.[2][3] The reaction involves the palladium(0)-catalyzed coupling of an aryl or vinyl halide/triflate with a tethered alkene.[1] By employing a 1,1-disubstituted alkene, the typical pathway of syn-β-hydride elimination is blocked, forcing the generation of a quaternary center.[4] The use of chiral ligands, such as BINAP, enables highly enantioselective transformations, making this a cornerstone strategy in asymmetric synthesis.[4]

Reaction Workflow and Catalytic Cycle

The general workflow involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by intramolecular migratory insertion of the alkene, and subsequent β-hydride elimination (from an alternative position) or other termination steps to regenerate the catalyst.

References

Grignard reaction for synthesis of tertiary alcohols

An In-Depth Technical Guide to the Grignard Reaction for the Synthesis of Tertiary Alcohols

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in modern organic synthesis. Its utility in the preparation of alcohols from carbonyl compounds is a cornerstone of synthetic chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the application of the Grignard reaction for the synthesis of tertiary alcohols. Tertiary alcohols are crucial structural motifs found in numerous pharmaceuticals, natural products, and advanced materials.[1]

This document details the core reaction mechanisms, provides comprehensive experimental protocols, summarizes quantitative data, and discusses common challenges and side reactions.

Core Principles and Reaction Mechanisms

Grignard reagents (R-MgX) are potent nucleophiles and strong bases, formed by reacting an organohalide with magnesium metal.[2] The highly polarized carbon-magnesium bond allows the organic group to act as a carbanion, readily attacking electrophilic centers such as the carbonyl carbon of ketones and esters.[3]

Synthesis from Ketones

The reaction of a Grignard reagent with a ketone is the most direct route to tertiary alcohols. The mechanism involves a single nucleophilic addition to the carbonyl carbon. This attack breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[2][4]

Caption: Mechanism of Grignard reaction with a ketone.

Synthesis from Esters and Acid Chlorides

Esters and acid chlorides react with two equivalents of a Grignard reagent to produce tertiary alcohols.[2][5] The reaction proceeds through a two-step mechanism:

-

Nucleophilic Acyl Substitution : The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy (-OR') or chloride (-Cl) group to form a ketone.[6][7]

-

Nucleophilic Addition : The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, as described in section 2.1, to form the tertiary alcohol.[5][8]

Because the ketone intermediate is highly reactive, it is not possible to isolate it, and the reaction proceeds to the tertiary alcohol.[6] This method is particularly useful for synthesizing tertiary alcohols with at least two identical R groups.[9]

Caption: Mechanism of Grignard reaction with an ester.

Experimental Protocols

Successful Grignard synthesis demands rigorous anhydrous conditions, as the reagent is readily quenched by protic sources like water.[10] All glassware must be scrupulously dried, typically by flame-drying or oven-drying, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11]

Caption: General experimental workflow for Grignard synthesis.

Detailed Protocol: Synthesis of Tricyclohexylmethanol

This protocol for synthesizing a sterically hindered tertiary alcohol highlights the careful control of conditions required to maximize yield and minimize side reactions.[12]

Materials and Reagents:

-

Magnesium turnings (High purity, Grignard grade)

-

Cyclohexyl bromide (Anhydrous, >98%)

-

Dicyclohexyl ketone (>98%)

-

Anhydrous diethyl ether or THF (<50 ppm H₂O)

-

Iodine (crystal)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or 1M HCl for workup

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under a positive pressure of dry nitrogen.

-

Grignard Formation: Place magnesium turnings (1.6 molar equivalents) in the flask. Add a small crystal of iodine. Prepare a solution of cyclohexyl bromide (1.5 molar equivalents) in anhydrous diethyl ether and add a small portion to the magnesium.

-

Initiation: The reaction should begin spontaneously, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If not, gentle warming may be required. Once initiated, add the remaining cyclohexyl bromide solution dropwise to maintain a steady reflux. After addition is complete, continue stirring for 30-60 minutes.

-

Reaction with Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve dicyclohexyl ketone (1.0 molar equivalent) in anhydrous ether and add it to the addition funnel.

-

Slow Addition: Add the ketone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the temperature at 0 °C to minimize side reactions. After addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Cool the reaction flask again to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Presentation

The yield of tertiary alcohols from Grignard reactions can vary significantly based on substrate sterics, reagent purity, and reaction conditions.

Table 1: Synthesis of Tertiary Alcohols from Ketones

| Grignard Reagent | Ketone Substrate | Product | Molar Equivalents (RMgX:Ketone) | Typical Yield | Ref. |

|---|---|---|---|---|---|

| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol | ~1.05 : 1.0 | 29% (unoptimized) | |

| Cyclohexylmagnesium bromide | Dicyclohexyl ketone | Tricyclohexylmethanol | 1.5 : 1.0 | 40-60% | [12] |

| C₂-C₅ Alkylmagnesium bromide | C₃-C₅ Ketone | C₆-C₉ Tertiary Alcohol | ~1.1 : 1.0 | ~50% |[13] |

Table 2: Synthesis of Tertiary Alcohols from Esters

| Grignard Reagent | Ester Substrate | Product | Molar Equivalents (RMgX:Ester) | Typical Yield | Ref. |

|---|---|---|---|---|---|

| Phenylmagnesium bromide | Methyl Benzoate | Triphenylmethanol | >2.0 : 1.0 | Moderate to Good | [1] |

| Methylmagnesium bromide | Ethyl Pentanoate | 2-Methylhexan-2-ol | >2.0 : 1.0 | Good (General) | [3] |

| Generic (R-MgX) | Generic (R'-COOR'') | R₂R'C-OH | >2.0 : 1.0 | Varies |[5][6] |

Challenges and Competing Side Reactions

Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the tertiary alcohol. Careful control of reaction parameters is critical for minimizing these pathways.

-

Enolization: The Grignard reagent can act as a base, abstracting an acidic α-proton from the ketone to form a magnesium enolate.[4][14] Upon workup, this regenerates the starting ketone. This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.[12][14]

-

Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium bromide), it can transfer a hydride to the carbonyl carbon via a cyclic six-membered transition state. This reduces the ketone to a secondary alcohol.[4][14]

-

Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide in the reaction mixture to form a homocoupled R-R product. This can be minimized by slow addition of the alkyl halide during reagent formation and maintaining dilute conditions.[14]

Strategies to suppress these side reactions include using low reaction temperatures, employing less sterically hindered reagents when possible, and using additives like cerium(III) chloride (CeCl₃), which can increase the nucleophilicity of the organometallic species relative to its basicity.[15]

Conclusion

The Grignard reaction is an exceptionally powerful and widely used method for the synthesis of tertiary alcohols. Its success hinges on a thorough understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of moisture. By carefully controlling reaction conditions such as temperature and addition rates, and being mindful of potential side reactions like enolization and reduction, researchers can effectively leverage this classic transformation to construct complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

- 1. amherst.edu [amherst.edu]

- 2. leah4sci.com [leah4sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 6. Ch 14: RLi or RMgX with Esters to 3o alcohols [chem.ucalgary.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. datapdf.com [datapdf.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Witt-ig Reaction: A Technical Guide to Hydrocarbon Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in the arsenal (B13267) of synthetic organic chemists, offering a powerful and versatile method for the stereoselective synthesis of alkenes, a fundamental class of hydrocarbons. This technical guide provides an in-depth exploration of the Wittig reaction and its applications in the synthesis of diverse hydrocarbon structures. It includes detailed experimental protocols, quantitative data on reaction performance, and visual representations of key mechanistic and workflow concepts.

Core Principles of the Wittig Reaction

The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (the "Wittig reagent") to afford an alkene and triphenylphosphine (B44618) oxide.[1][2] The thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3]

A key advantage of the Wittig reaction is the predictable placement of the newly formed double bond, directly corresponding to the carbonyl and ylide carbons of the starting materials.[1] This avoids the formation of regioisomeric mixtures that can occur in other alkene synthesis methods, such as elimination reactions.[4]

The Wittig Reagent: Phosphorus Ylides

The heart of the Wittig reaction is the phosphorus ylide, a neutral molecule with a formal positive charge on the phosphorus atom and a formal negative charge on the adjacent carbon atom. Ylides are typically prepared in a two-step sequence:

-

Formation of a Phosphonium Salt: Triphenylphosphine is reacted with an alkyl halide via an SN2 reaction to form a phosphonium salt.[5]

-

Deprotonation to Form the Ylide: The phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to remove a proton from the carbon adjacent to the phosphorus, yielding the ylide.[6]

The nature of the substituent (R group) on the carbanionic carbon of the ylide significantly influences its stability and reactivity, which in turn dictates the stereochemical outcome of the reaction.

-

Non-stabilized Ylides: When the R group is an alkyl or H, the ylide is highly reactive and is referred to as "non-stabilized." These ylides typically lead to the formation of (Z)-alkenes with good to excellent stereoselectivity.

-

Stabilized Ylides: When the R group is an electron-withdrawing group (e.g., ester, ketone, cyano), the negative charge on the carbon is delocalized and the ylide is "stabilized." These ylides are less reactive and generally favor the formation of (E)-alkenes.

-

Semi-stabilized Ylides: Ylides with aryl or vinyl substituents are considered "semi-stabilized" and often provide mixtures of (E) and (Z)-alkenes.

Reaction Mechanism and Stereochemistry

The mechanism of the Wittig reaction has been a subject of extensive study. The currently accepted mechanism for salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then undergoes a syn-elimination to yield the alkene and triphenylphosphine oxide.

The stereoselectivity of the Wittig reaction is determined by the kinetic control of the oxaphosphetane formation.

-

For non-stabilized ylides , the transition state leading to the cis-oxaphosphetane is sterically favored, resulting in the formation of the (Z)-alkene.

-

For stabilized ylides , the reaction is more reversible, and the thermodynamically more stable trans-oxaphosphetane is preferentially formed, leading to the (E)-alkene.

The presence of lithium salts can influence the reaction mechanism and stereochemical outcome, often leading to decreased (Z)-selectivity with non-stabilized ylides.

Applications in Hydrocarbon Synthesis: Quantitative Data

The Wittig reaction is a powerful tool for the synthesis of a wide variety of hydrocarbons, from simple alkenes to complex polyenes found in natural products. The following tables summarize representative examples with quantitative data on yields and stereoselectivity.

Synthesis of Aliphatic and Aromatic Hydrocarbons

| Carbonyl Compound | Ylide | Product | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde (B42025) | Ph₃P=CHCH₃ | 1-Phenylpropene | 85 | 40:60 | N/A |

| Cyclohexanone | Ph₃P=CH₂ | Methylenecyclohexane | 75 | N/A | N/A |

| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | Ethyl 4-nitrocinnamate | >90 | >95:5 (E) | N/A |

| Heptanal | Ph₃P=CH(CH₂)₅CH₃ | 7-Tridecene | 80 | 95:5 (Z) | N/A |

Synthesis of Conjugated Dienes and Polyenes

The Wittig reaction is particularly valuable for the synthesis of conjugated systems.

| Carbonyl Compound | Ylide | Product | Yield (%) | E/Z Ratio | Reference |

| Cinnamaldehyde | Ph₃P=CHCO₂Me | Methyl 5-phenyl-2,4-pentadienoate | 78 | >95:5 (E,E) | N/A |

| Crotonaldehyde | Ph₃P=CHPh | 1-Phenyl-1,3-butadiene | 82 | 85:15 (E,E) | N/A |

The Horner-Wadsworth-Emmons (HWE) Reaction: A Key Alternative

For the stereoselective synthesis of (E)-alkenes, especially from sterically hindered ketones or when using stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice. The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphorus ylide.

A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying product purification.[2] The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes.

HWE Reaction: Quantitative Data

| Carbonyl Compound | Phosphonate Reagent | Product | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | Triethyl phosphonoacetate | Ethyl cinnamate | 95 | >98:2 (E) | N/A |

| 2-Adamantanone | Triethyl phosphonoacetate | Ethyl 2-adamantylideneacetate | 88 | N/A | N/A |

| Acetaldehyde | (CF₃CH₂O)₂P(O)CH₂CO₂Et | Ethyl crotonate | 85 | 5:95 (Z) | N/A |

Detailed Experimental Protocols

The following are representative experimental protocols for the Wittig and HWE reactions. Note: These are general procedures and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: (Z)-Selective Wittig Reaction with a Non-Stabilized Ylide

Synthesis of (Z)-Stilbene from Benzaldehyde and Benzyltriphenylphosphonium (B107652) Chloride

-

Materials:

-

Benzyltriphenylphosphonium chloride (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.0 equiv, solution in hexanes)

-

Benzaldehyde (1.0 equiv)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzyltriphenylphosphonium chloride.

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise via the dropping funnel. The solution will turn a deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of benzaldehyde in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford (Z)-stilbene.

-

Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction

Synthesis of Ethyl (E)-Cinnamate from Benzaldehyde and Triethyl Phosphonoacetate

-

Materials:

-

Sodium hydride (1.1 equiv, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF and cool the suspension to 0 °C.

-

Slowly add triethyl phosphonoacetate dropwise via the dropping funnel. Hydrogen gas will evolve.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl (E)-cinnamate.

-

Conclusion

The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons reaction, are indispensable tools for the synthesis of hydrocarbons. Their reliability, predictability, and stereoselectivity make them highly valuable in academic research, drug development, and industrial applications. A thorough understanding of the underlying mechanisms and the factors influencing stereoselectivity allows for the rational design of synthetic routes to a vast array of hydrocarbon targets. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers seeking to employ these powerful reactions in their synthetic endeavors.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to C-C Coupling Reactions for Complex Alkane Synthesis

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds, particularly between sp³-hybridized centers, is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are prevalent in pharmaceuticals, natural products, and advanced materials. This technical guide provides an in-depth overview of cutting-edge C-C coupling reactions for the synthesis of complex alkanes, with a focus on methodologies that offer high efficiency, selectivity, and functional group tolerance.

Metallaphotoredox-Catalyzed sp³-sp³ Cross-Coupling of Carboxylic Acids with Alkyl Halides

The synergistic combination of photoredox and nickel catalysis has emerged as a powerful strategy for the formation of sp³-sp³ bonds from readily available starting materials. This approach circumvents the need for pre-formed organometallic reagents, which are often sensitive and challenging to prepare.

Reaction Principle and Mechanism

This dual catalytic system utilizes an iridium-based photocatalyst to activate a carboxylic acid via single-electron transfer (SET), leading to a carboxyl radical that readily extrudes CO₂ to form an alkyl radical. Concurrently, a nickel catalyst undergoes oxidative addition with an alkyl halide. The generated alkyl radical is then captured by the Ni(II) species to form a high-valent Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the desired C(sp³)-C(sp³) bond and regenerate the Ni(I) catalyst.

Caption: Dual catalytic cycle for metallaphotoredox sp³-sp³ cross-coupling.

Quantitative Data Summary

The following table summarizes the yields for the coupling of various carboxylic acids and alkyl halides, demonstrating the broad scope of this methodology.

| Entry | Carboxylic Acid | Alkyl Halide | Product | Yield (%)[1] |

| 1 | Cyclohexanecarboxylic acid | 1-bromo-4-tert-butylbenzene | 4-tert-butyl-1-cyclohexylbenzene | 85 |

| 2 | 4-Phenylbutanoic acid | 1-bromoadamantane | 1-(3-phenylpropyl)adamantane | 78 |

| 3 | N-Boc-proline | 1-bromo-3-phenylpropane | N-Boc-2-(3-phenylpropyl)pyrrolidine | 91 |

| 4 | 3-Cyclopentylpropanoic acid | 1-bromo-4-fluorobenzene | 1-(2-cyclopentylethyl)-4-fluorobenzene | 75 |

| 5 | Phenylacetic acid | Bromocyclohexane | Cyclohexyl(phenyl)methane | 64 |

Detailed Experimental Protocol

General Procedure for the Metallaphotoredox-Catalyzed sp³-sp³ Cross-Coupling:

To an oven-dried 8 mL vial equipped with a magnetic stir bar was added the carboxylic acid (0.2 mmol, 1.0 equiv), NiCl₂·glyme (1.3 mg, 0.006 mmol, 3 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (1.6 mg, 0.006 mmol, 3 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.8 mg, 0.002 mmol, 1 mol%). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Anhydrous dimethylformamide (DMF, 1.0 mL) was added, followed by the alkyl halide (0.3 mmol, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 70 μL, 0.4 mmol, 2.0 equiv). The reaction mixture was stirred and irradiated with a 24 W blue LED lamp for 16 hours at room temperature. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl (5 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.[1]

Enantioselective Cobalt-Catalyzed C(sp³)–C(sp³) Coupling

The development of enantioselective methods for the construction of chiral centers is of paramount importance in drug discovery and development. Cobalt catalysis has emerged as a powerful tool for achieving highly enantioselective C(sp³)–C(sp³) bond formation.

Reaction Principle and Mechanism

This reaction proceeds via a cobalt-hydride catalyzed hydroalkylation of an alkene. A chiral cobalt complex, in the presence of a silane (B1218182) reducing agent, generates a cobalt-hydride species. This intermediate undergoes migratory insertion into an alkene to form a chiral alkyl-cobalt intermediate. Subsequent reaction with an alkyl halide, proceeding through a radical mechanism, leads to the formation of the C-C bond and regeneration of the active cobalt catalyst. The chirality of the ligand on the cobalt center controls the enantioselectivity of the product.

Caption: Catalytic cycle for enantioselective cobalt-catalyzed hydroalkylation.

Quantitative Data Summary

The following table presents the yields and enantioselectivities for the cobalt-catalyzed coupling of various alkenes and alkyl iodides.

| Entry | Alkene | Alkyl Iodide | Yield (%) | ee (%) |

| 1 | Styrene | 1-iodopropane | 85 | 92 |

| 2 | 4-Chlorostyrene | 1-iodobutane | 78 | 94 |

| 3 | 1-Octene | 1-iodo-4-fluorobenzene | 65 | 88 |

| 4 | Cyclohexene | 1-iodopentane | 72 | 90 |

| 5 | Vinylcyclohexane | 1-iodopropane | 81 | 95 |

Detailed Experimental Protocol

General Procedure for the Enantioselective Cobalt-Catalyzed C(sp³)–C(sp³) Coupling:

In a nitrogen-filled glovebox, an oven-dried 4 mL vial was charged with CoBr₂ (2.2 mg, 0.01 mmol, 10 mol%), the chiral ligand (e.g., (S,S)-Ph-BOX, 4.2 mg, 0.012 mmol, 12 mol%), and CsF (45.6 mg, 0.3 mmol, 3.0 equiv). The vial was sealed with a Teflon-lined cap. DME (0.7 mL) was added, followed by the alkene (0.2 mmol, 2.0 equiv), the alkyl iodide (0.1 mmol, 1.0 equiv), and diethoxymethylsilane (B37029) (DEMS, 44 μL, 0.3 mmol, 3.0 equiv). The reaction mixture was stirred at 5 °C for 12 hours. The reaction was then quenched by the addition of 1 M HCl (1 mL). The aqueous layer was extracted with diethyl ether (3 x 5 mL). The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the enantiomerically enriched product. The enantiomeric excess was determined by chiral HPLC analysis.

Electrochemical C(sp³)–C(sp³) Cross-Coupling of Alkyl Halides

Electrochemistry offers a sustainable and powerful alternative to traditional chemical reductants or oxidants in organic synthesis. Electrochemical methods have been successfully applied to the cross-coupling of alkyl halides for the formation of C(sp³)–C(sp³) bonds.

Reaction Principle and Workflow

In this approach, an electric current is used to drive the reduction of a nickel catalyst, generating a low-valent nickel species. This highly reactive species can then activate two different alkyl halides selectively. The process typically involves the sequential oxidative addition of the alkyl halides to the nickel center, followed by reductive elimination to form the C-C bond. The selectivity can often be controlled by the reduction potentials of the alkyl halides.

Caption: General experimental workflow for electrochemical C(sp³)-C(sp³) coupling.

Quantitative Data Summary

The following table illustrates the scope of the electrochemical cross-coupling of various alkyl bromides.

| Entry | Alkyl Halide 1 | Alkyl Halide 2 | Product | Yield (%) |

| 1 | 1-Bromobutane | 1-Bromo-4-phenylbutane | 1-Phenyloctane | 75 |

| 2 | Bromocyclohexane | 1-Bromo-3-phenylpropane | (3-Phenylpropyl)cyclohexane | 68 |

| 3 | 1-Bromo-2-phenylethane | 1-Bromopentane | 1-Phenylheptane | 82 |

| 4 | 1-Bromoadamantane | 1-Bromobutane | 1-Butyladamantane | 65 |

| 5 | 1-Bromo-4-fluorobenzene | 1-Bromopentane | 1-Pentyl-4-fluorobenzene | 71 |

Detailed Experimental Protocol

General Procedure for the Electrochemical C(sp³)–C(sp³) Cross-Coupling:

An undivided electrochemical cell is equipped with a carbon plate anode and a nickel foam cathode. To the cell is added NiBr₂·diglyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), and tetra-n-butylammonium tetrafluoroborate (B81430) (0.1 M) as the electrolyte in anhydrous DMF (5.0 mL). The first alkyl halide (1.0 mmol, 1.0 equiv) and the second alkyl halide (1.5 mmol, 1.5 equiv) are then added. The reaction mixture is stirred and electrolyzed at a constant current of 10 mA at room temperature under an argon atmosphere. The reaction is monitored by GC-MS. After completion, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

This guide provides a snapshot of the rapidly evolving field of C-C bond formation for complex alkane synthesis. The methodologies presented herein offer powerful tools for chemists in academia and industry to construct complex molecules with greater efficiency and precision. For more detailed information, including the full scope and limitations of each reaction, readers are encouraged to consult the primary literature cited.

References

An In-depth Technical Guide to the Historical Synthesis of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods developed for the synthesis of branched alkanes. Understanding the origins and limitations of these foundational reactions offers valuable context for modern synthetic strategies. This document details the seminal work in alkane synthesis, including the Wurtz reaction, Grignard reagent-based methods, the Corey-House synthesis, and Kolbe electrolysis, alongside the related Friedel-Crafts alkylation. Each method is presented with a focus on its mechanism, practical applications, and inherent limitations, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

The Wurtz Reaction: A Foundational but Flawed Approach

Discovered by Charles Adolphe Wurtz in 1855, the Wurtz reaction is one of the earliest methods for forming carbon-carbon bonds through the coupling of two alkyl halides in the presence of sodium metal.[1][2][3] While historically significant, its practical application for synthesizing branched alkanes is severely limited by low yields and the formation of numerous side products.[4]

The reaction is typically carried out by refluxing an alkyl halide with sodium metal in a dry ether solvent.[5] The mechanism is thought to involve the formation of a highly reactive organosodium intermediate, which then undergoes nucleophilic substitution with a second molecule of the alkyl halide.[4] However, a free radical mechanism is also plausible and helps to explain the formation of elimination byproducts.[1][6]

For the synthesis of branched alkanes from secondary or tertiary alkyl halides, elimination reactions become predominant, leading to the formation of alkenes. When a mixture of different alkyl halides is used to create unsymmetrical alkanes, the result is a statistical mixture of all possible coupling products (homo- and cross-coupled), which are often difficult to separate.[1][6]

Key Reaction:

2 R-X + 2 Na → R-R + 2 NaX

Quantitative Data: Wurtz Reaction

| Reactant(s) | Product | Yield (%) | Notes |

| Isopropyl bromide | 2,3-Dimethylbutane | Low | Significant formation of propene as a byproduct. |

| tert-Butyl bromide | 2,2,3,3-Tetramethylbutane | Very Low | Isobutylene is the major product due to elimination. |

| Ethyl iodide + Butyl iodide | Hexane, Butane, Octane (B31449) | Mixture | A statistical mixture of products is obtained, making this method impractical for unsymmetrical alkanes. |

Experimental Protocol: Synthesis of 2,3-Dimethylbutane (Illustrative Historical Method)

Materials:

-

Isopropyl bromide

-

Sodium metal, cut into small pieces

-

Anhydrous diethyl ether

-

Apparatus for reflux with protection from atmospheric moisture (e.g., calcium chloride drying tube)

Procedure:

-

A thoroughly dried round-bottom flask is charged with small pieces of sodium metal suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

-

Isopropyl bromide is dissolved in anhydrous diethyl ether and placed in a dropping funnel.

-

A small amount of the isopropyl bromide solution is added to the flask to initiate the reaction, which may require gentle warming.

-

Once the reaction begins (indicated by cloudiness and gentle reflux), the remainder of the isopropyl bromide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

-

Upon cooling, the excess sodium is carefully quenched by the slow addition of ethanol, followed by water.

-

The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., anhydrous calcium chloride), and fractionally distilled to isolate the 2,3-dimethylbutane. The yield is expected to be low.

Wurtz Reaction Mechanism

Caption: Mechanism of the Wurtz reaction, including the competing elimination pathway.

Grignard Reagents: A More Versatile Approach

The discovery of organomagnesium halides by Victor Grignard in 1900 revolutionized organic synthesis.[5][7][8] Grignard reagents, with the general formula R-Mg-X, provide a more reliable method for forming carbon-carbon bonds compared to the Wurtz reaction.[9] For the synthesis of branched alkanes, a two-step process is typically employed: the reaction of a Grignard reagent with a suitable electrophile (e.g., a ketone or ester) to form an alcohol, followed by reduction of the alcohol to the corresponding alkane.

The formation of the Grignard reagent itself requires the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent.[10] The resulting organometallic species is a potent nucleophile and a strong base.

Key Reactions:

-

Formation of Grignard Reagent: R-X + Mg → R-MgX

-

Reaction with a Ketone: R'-MgX + R''₂C=O → R'R''₂C-OMgX → R'R''₂C-OH (after acidic workup)

-

Conversion of Alcohol to Alkane: (Not a direct Grignard reaction, but a necessary subsequent step)

The synthesis of tertiary alcohols, which are precursors to highly branched alkanes, is readily achieved by reacting a Grignard reagent with a ketone.[11]

Quantitative Data: Grignard-based Alkane Synthesis (Illustrative Yields)

| Grignard Reagent | Electrophile | Intermediate Alcohol | Final Alkane | Overall Yield (%) |

| n-Butylmagnesium bromide | Acetone (B3395972) | 2-Methyl-2-hexanol (B1585243) | 2-Methylhexane | ~40-60 |

| Isopropylmagnesium chloride | Cyclohexanone | 1-Isopropylcyclohexan-1-ol | Isopropylcyclohexane | Moderate |

| tert-Butylmagnesium chloride | Acetone | 2,3,3-Trimethyl-2-butanol | 2,3,3-Trimethylbutane | Low to Moderate |

Experimental Protocol: Synthesis of 2-Methyl-2-hexanol (A Precursor to a Branched Alkane)

This protocol is based on early 20th-century descriptions of the Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetone

-

Dilute sulfuric acid or aqueous ammonium (B1175870) chloride

-

Apparatus for reflux with protection from atmospheric moisture

Procedure:

-

All glassware is rigorously dried. Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, all protected by drying tubes.

-

A solution of 1-bromobutane in anhydrous diethyl ether is prepared. A small portion is added to the magnesium to initiate the reaction, which may be facilitated by the addition of a crystal of iodine.

-

Once the reaction starts, the remaining 1-bromobutane solution is added dropwise to maintain a gentle reflux.

-

After the formation of the Grignard reagent is complete (most of the magnesium has reacted), the flask is cooled in an ice bath.

-

A solution of acetone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. An exothermic reaction occurs, and a grayish-white precipitate (the magnesium alkoxide) forms.

-

After the addition, the mixture is stirred for a period at room temperature.

-

The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and a weak acid (e.g., aqueous ammonium chloride or dilute sulfuric acid).

-

The ether layer is separated, and the aqueous layer is extracted with additional ether.